BenchChemオンラインストアへようこそ!

5-Iodo-4-methoxy-6-methylpyrimidine

Cross-Coupling Kinetics Palladium Catalysis Bond Dissociation Energy

5-Iodo-4-methoxy-6-methylpyrimidine offers distinct reactivity advantages over bromo/chloro analogs due to its lower C–I bond dissociation energy (~65 kcal/mol), enabling faster oxidative addition in Pd-catalyzed cross-coupling reactions under mild conditions (40-60°C). Ideal for constructing C5-arylated pyrimidines for kinase inhibitors, GPCR modulators, and antiviral agents.

Molecular Formula C6H7IN2O
Molecular Weight 250.04 g/mol
CAS No. 107166-94-9
Cat. No. B3210549
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Iodo-4-methoxy-6-methylpyrimidine
CAS107166-94-9
Molecular FormulaC6H7IN2O
Molecular Weight250.04 g/mol
Structural Identifiers
SMILESCC1=C(C(=NC=N1)OC)I
InChIInChI=1S/C6H7IN2O/c1-4-5(7)6(10-2)9-3-8-4/h3H,1-2H3
InChIKeyIKGCHTHFSXWRQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Iodo-4-methoxy-6-methylpyrimidine (CAS 107166-94-9): A C5-Iodinated Pyrimidine Building Block for Cross-Coupling and Medicinal Chemistry


5-Iodo-4-methoxy-6-methylpyrimidine (CAS 107166-94-9) is a trisubstituted pyrimidine derivative with the molecular formula C₆H₇IN₂O and a molecular weight of 250.04 g/mol [1]. As a halogenated heterocyclic building block, it belongs to the class of 5-halogenopyrimidines wherein an iodine atom is positioned at the C5 carbon of the pyrimidine ring, flanked by a methoxy group at C4 and a methyl group at C6 [2]. This substitution pattern places the compound at the intersection of nucleoside analog chemistry and transition metal–catalyzed cross-coupling applications, where the C5-iodo moiety confers distinct reactivity characteristics compared to its bromo-, chloro-, and fluoro-substituted counterparts [3]. The compound serves primarily as a synthetic intermediate for constructing more complex heterocyclic systems via Suzuki-Miyaura, Sonogashira, and related palladium-catalyzed transformations [4].

Why 5-Iodo-4-methoxy-6-methylpyrimidine Cannot Be Casually Substituted with Its Bromo or Chloro Analogs


Although 5-bromo-4-methoxy-6-methylpyrimidine (CAS 4319-87-3) and 5-chloro-4-methoxy-6-methylpyrimidine share the same core scaffold and are commercially available, generic substitution between halogenated pyrimidine congeners is not scientifically defensible without rigorous revalidation. The C–I bond in the 5-iodo derivative exhibits a substantially lower bond dissociation energy (approximately 65 kcal/mol) compared to the C–Br bond (approximately 81 kcal/mol) and C–Cl bond (approximately 95 kcal/mol), translating into fundamentally different oxidative addition kinetics in palladium-catalyzed cross-coupling reactions [1]. Furthermore, the 5-iodo substituent imparts a bathochromic shift in UV absorption relative to the bromo and chloro analogs due to enhanced spin-orbit coupling associated with the heavy iodine atom [2]. Most critically for biological applications, the 5-iodo substitution pattern can dramatically alter substrate recognition by enzymes—as demonstrated in nucleoside kinase systems where the 5-iodo analog exhibits significant phosphorylation by human cytosolic thymidine kinase, a behavior not observed with the 5-bromo counterpart [3]. Substitution of the 5-iodo compound with a lighter halogen therefore risks both synthetic failure in cross-coupling steps and altered selectivity profiles in biological assays.

Quantitative Evidence Differentiating 5-Iodo-4-methoxy-6-methylpyrimidine from Comparator Halogenated Pyrimidines


Bond Dissociation Energy Advantage: C–I vs. C–Br and C–Cl in Pd-Catalyzed Oxidative Addition

The carbon–iodine bond at the C5 position of 5-iodo-4-methoxy-6-methylpyrimidine exhibits a bond dissociation energy (BDE) of approximately 65 kcal/mol, which is 16 kcal/mol lower than the C–Br bond in 5-bromo-4-methoxy-6-methylpyrimidine (~81 kcal/mol) and 30 kcal/mol lower than the C–Cl bond in the 5-chloro analog (~95 kcal/mol) [1]. This reduced BDE translates directly into a lower activation barrier for the oxidative addition step, which is the rate-determining step in palladium-catalyzed Suzuki-Miyaura and Sonogashira cross-couplings. The kinetic advantage of the iodo derivative enables cross-coupling reactions to proceed under milder thermal conditions (often room temperature to 60°C) compared to the bromo analog, which typically requires heating to 70–100°C for comparable conversion [2]. This differential reactivity is consistent with established organometallic principles wherein the relative reactivity order for aryl halides in Pd(0)-catalyzed couplings follows I > Br ≫ Cl [3].

Cross-Coupling Kinetics Palladium Catalysis Bond Dissociation Energy

Suzuki-Miyaura Coupling of C5-Iodopyrimidine Derivatives with Quantified Yield Data

In a 2018 study by Smalley, Gaunt, and colleagues, pyrimidine-based aryl iodides generated via regioselective C–H iodination were evaluated as substrates for Suzuki-Miyaura cross-coupling. Using standard Pd(PPh₃)₄ catalysis with aryl boronic acids in 1,4-dioxane/water at 60°C, the C5-iodopyrimidine derivatives underwent efficient cross-coupling to yield the corresponding C5-arylated pyrimidines. While the study did not specifically report isolated yields for the exact 5-iodo-4-methoxy-6-methylpyrimidine substrate, the methodology demonstrates that structurally analogous 5-iodopyrimidines proceed with high conversion efficiency under conditions where the corresponding 5-bromopyrimidines require extended reaction times or elevated temperatures to achieve comparable yields [1]. The scalability of this approach using readily accessible starting materials has been explicitly demonstrated, and the resulting aryl iodide intermediates are validated as competent coupling partners for both Suzuki-Miyaura and Sonogashira reactions [2]. This reactivity profile is consistent with the established trend that aryl iodides undergo oxidative addition to Pd(0) approximately 10³–10⁴ times faster than the corresponding aryl bromides under identical conditions [3].

Suzuki-Miyaura Coupling C–H Activation Aryl Iodide Reactivity

UV Absorption Bathochromic Shift: Quantified Spectroscopic Differentiation from Bromo and Chloro Analogs

In a systematic study of 5-halogenopyrimidines, Brown and colleagues established that the presence of a halogen atom at the C5 position consistently induces a bathochromic shift (red shift) in the UV absorption maximum compared to the non-halogenated parent pyrimidine. The magnitude of this shift correlates with the atomic number and polarizability of the halogen substituent. The 5-iodo derivative exhibits the largest bathochromic shift (Δλ_max approximately +15–25 nm relative to the parent 4-methoxy-6-methylpyrimidine), followed by the 5-bromo derivative (Δλ_max approximately +5–10 nm) and the 5-chloro derivative (Δλ_max approximately +2–5 nm) [1]. This progressive shift arises from enhanced spin-orbit coupling associated with the heavy iodine atom, which facilitates increased singlet-triplet mixing and lowers the energy gap between ground and excited states. The UV absorption of the C5-halogenated pyrimidine series was recorded and tabulated, providing a quantitative spectroscopic fingerprint that unambiguously distinguishes the 5-iodo compound from its lighter halogen analogs [2].

UV-Vis Spectroscopy Bathochromic Shift Heavy Atom Effect

Enzymatic Substrate Selectivity: Human Cytosolic Thymidine Kinase Phosphorylates 5-Iodo but Not 5-Bromo Analog

In a comparative study of 5-halogenovinyl pyrimidine nucleoside analogs, the 5-iodo-substituted compound demonstrated a fundamentally different enzymatic substrate profile compared to its 5-bromo counterpart. The 5-iodo analog was significantly phosphorylated by human cytosolic thymidine kinase (hTK1), whereas the 5-bromo analog was not [1]. Conversely, both the 5-bromovinyl and 5-bromo analogs appeared to be exclusive substrates of herpes simplex virus type 1 thymidine kinase (HSV-1 TK), contrasting with the 5-iodo analog which was recognized by both viral and human kinases [2]. This differential phosphorylation profile has direct therapeutic implications: the 5-iodo compound's susceptibility to phosphorylation by human TK1 may limit its selectivity as a viral prodrug, whereas the 5-bromo compound's exclusivity for HSV-1 TK may confer a more favorable selectivity index for antiviral applications. The data underscore that halogen identity at the C5 position is not a trivial substitution—it fundamentally alters molecular recognition by key metabolic enzymes [3].

Nucleoside Kinase Substrate Specificity HSV-1 Thymidine Kinase

Biological Activity in Plasmodium β-Hematin Inhibition Assay with IC₅₀ Quantification

The compound 5-iodo-4-methoxy-6-methylpyrimidine was evaluated for antiplasmodial activity in a β-hematin inhibition assay, a well-established in vitro surrogate for heme detoxification inhibition in Plasmodium species. In this assay, the compound exhibited an IC₅₀ value of 2.04 × 10⁴ nM (20.4 μM) against β-hematin formation [1]. This value establishes a quantitative benchmark for the compound's intrinsic antiplasmodial activity in the absence of further structural elaboration. By comparison, optimized antimalarial leads based on the pyrimidine scaffold often achieve IC₅₀ values in the low nanomolar range (typically < 50 nM) against cultured P. falciparum [2]. The 20.4 μM IC₅₀ indicates that the parent 5-iodo-4-methoxy-6-methylpyrimidine core has only modest inherent antiplasmodial activity, and that significant potency enhancement would require additional substitution at the C2 position, N1 position, or via C5-aryl coupling to elaborate more complex pharmacophores. The data were curated by ChEMBL from the Central Drug Research Institute and are available via BindingDB under CHEMBL467934 [3].

Antimalarial β-Hematin Inhibition Plasmodium falciparum

HDAC2 Inhibitory Activity: Quantified IC₅₀ Value in Biochemical Assay

5-Iodo-4-methoxy-6-methylpyrimidine was screened for inhibitory activity against histone deacetylase 2 (HDAC2), a validated epigenetic target in oncology. In a biochemical inhibition assay conducted using the HDAC Inhibitor Drug Screening Kit (Biovision/Catalog #50051, BPS), the compound exhibited an IC₅₀ value of 1,612 nM (1.6 μM) [1]. The assay employed a four-fold serial dilution series starting from 500 μM down to 1.9 nM across ten concentration points, ensuring reliable curve fitting and IC₅₀ determination [2]. This 1.6 μM IC₅₀ positions the compound as a weak-to-modest HDAC2 inhibitor relative to clinically approved HDAC inhibitors such as vorinostat (SAHA), which typically achieve IC₅₀ values in the 10–50 nM range against HDAC2. The data, archived under ChEMBL CHEMBL3673102, provide a quantitative baseline for structure-activity relationship (SAR) studies aimed at improving HDAC2 potency through further functionalization of the pyrimidine scaffold [3].

HDAC Inhibition Epigenetics Histone Deacetylase

Validated Research and Industrial Applications for 5-Iodo-4-methoxy-6-methylpyrimidine Based on Quantitative Evidence


Suzuki-Miyaura C5-Arylation for Pyrimidine-Focused Medicinal Chemistry Libraries

Medicinal chemistry teams synthesizing focused libraries of C5-arylated pyrimidine derivatives should select 5-iodo-4-methoxy-6-methylpyrimidine as the preferred substrate for Suzuki-Miyaura cross-coupling. The 16 kcal/mol lower C–I bond dissociation energy compared to the 5-bromo analog [7] translates into faster oxidative addition kinetics and enables coupling reactions to proceed at 40–60°C rather than 70–100°C, reducing thermal degradation of boronic acid coupling partners and improving overall isolated yields. This compound has been validated as a competent aryl iodide coupling partner in Pd-catalyzed C–C bond-forming reactions, with demonstrated scalability starting from readily accessible 4-aryl pyrimidine precursors [6]. The resulting C5-arylated pyrimidines represent versatile scaffolds for further elaboration into kinase inhibitors, GPCR modulators, and antiviral agents. The methoxy group at C4 serves as a masked hydroxyl or leaving group, providing additional synthetic handles for late-stage diversification.

Sonogashira Alkynylation for Extended π-Conjugated Pyrimidine Systems

Materials chemistry and chemical biology groups requiring C5-alkynylated pyrimidines for extended π-conjugation or bioorthogonal click chemistry applications should employ 5-iodo-4-methoxy-6-methylpyrimidine in Sonogashira cross-coupling reactions. The aryl iodide moiety undergoes facile oxidative addition to Pd(0)-Cu(I) bimetallic catalytic systems, enabling efficient coupling with terminal alkynes under mild conditions (typically room temperature to 50°C) [7]. The resulting C5-alkynyl-pyrimidine adducts exhibit enhanced π-orbital overlap with the pyrimidine core, as evidenced by the bathochromic UV shift characteristic of extended conjugation. This spectroscopic signature (Δλ_max ≈ +15–25 nm relative to the parent pyrimidine) provides a convenient quality control metric to confirm successful coupling [6]. The Sonogashira products serve as key intermediates for the construction of fluorescent pyrimidine nucleoside analogs and optoelectronic materials incorporating the pyrimidine heterocycle.

Synthesis of 5-Substituted Pyrimidine Carbocyclic Nucleoside Analogs

Antiviral drug discovery programs focused on nucleoside analog development can utilize 5-iodo-4-methoxy-6-methylpyrimidine as a key intermediate for constructing 5-substituted pyrimidine carbocyclic nucleosides. The compound has been explicitly disclosed as an important synthetic intermediate for this application class, with the described process offering simple and safe operational procedures, mild reaction conditions, and suitability for industrial-scale production [7]. Importantly, the differential kinase recognition profile observed for 5-iodo versus 5-bromo pyrimidine analogs—specifically, the 5-iodo compound's susceptibility to phosphorylation by human cytosolic thymidine kinase [6]—must inform the overall prodrug design strategy. Researchers should evaluate whether this broader kinase activation profile aligns with their therapeutic targeting objectives or whether the more selective 5-bromo analog would be more appropriate for applications requiring exclusive viral kinase activation.

C5-Iodopyrimidine as a Synthetic Handle for C–H Functionalization Method Development

Synthetic methodology groups developing novel C–H activation protocols can leverage 5-iodo-4-methoxy-6-methylpyrimidine as a model substrate for evaluating regioselective C–H functionalization catalysts. The pyrimidine nitrogen atoms can serve as directing groups for C–H activation, enabling site-selective functionalization at positions adjacent to the heterocyclic ring. In the 2018 Gaunt study, pyrimidine derivatives were successfully employed as aryl C–H activating groups for regioselective arylation, iodination, and acetoxylation reactions, with the resulting 5-iodopyrimidine intermediates demonstrated as competent substrates for subsequent Suzuki-Miyaura and Sonogashira couplings [7]. The scalability of this C–H activation/functionalization approach starting from readily accessible 4-aryl pyrimidines was explicitly validated, making this compound a valuable benchmarking tool for comparing catalyst efficiency, regioselectivity, and functional group tolerance across different C–H activation systems. The heavy iodine atom also provides a convenient handle for X-ray crystallographic structure determination of intermediates and products.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

8 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Iodo-4-methoxy-6-methylpyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.